(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid
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Overview
Description
(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a pyran ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the use of dihydroxyacetone and a suitable aldehyde under acidic conditions to form the pyran ring. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts in industrial settings can also enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable substrate for various enzymatic reactions, providing insights into enzyme specificity and function.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its chemical reactivity allows for the modification of material properties, making it useful in creating specialized industrial products.
Mechanism of Action
The mechanism of action of (4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid: shares similarities with other polyhydroxy compounds such as glucose and sorbitol.
Glucose: A simple sugar with multiple hydroxyl groups, commonly used in energy metabolism.
Sorbitol: A sugar alcohol used in food and pharmaceutical industries.
Uniqueness
What sets this compound apart is its unique pyran ring structure combined with multiple hydroxyl groups. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14O8 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2R,3R,4S)-3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3-,4+,6+,7+,8+/m0/s1 |
InChI Key |
IZHMZNLAOQHCDZ-LRGKAINGSA-N |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O |
Origin of Product |
United States |
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